A Comprehensive Technical Guide to 4-Chlorophenyl Isothiocyanate
A Comprehensive Technical Guide to 4-Chlorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophenyl isothiocyanate is an aromatic organosulfur compound featuring an isothiocyanate (-N=C=S) functional group attached to a 4-chlorinated benzene ring. This chemical intermediate is of significant interest in medicinal chemistry and drug development due to its utility as a versatile building block for the synthesis of various biologically active molecules. Isothiocyanates, as a class, are widely recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This guide provides an in-depth overview of the chemical properties, synthesis, and known biological relevance of 4-Chlorophenyl isothiocyanate.
Chemical and Physical Properties
The fundamental properties of 4-Chlorophenyl isothiocyanate are summarized below. This compound is a solid at room temperature, appearing as a white to light yellow crystalline substance. It is sensitive to moisture and should be stored accordingly in a cool, dark place, preferably under an inert atmosphere.
Table 1: Physicochemical Properties of 4-Chlorophenyl Isothiocyanate
| Property | Value | Reference(s) |
| CAS Number | 2131-55-7 | [1][2][3][4] |
| Molecular Formula | C₇H₄ClNS | [1][3][4] |
| Molecular Weight | 169.63 g/mol | [1][2][3] |
| Appearance | White to light yellow powder or crystal | [5] |
| Melting Point | 42-44 °C | [2] |
| Boiling Point | 135-136 °C @ 24 mmHg127 °C @ 15 mmHg | [1][2] |
| Density | 1.422 g/cm³ | [1] |
| Flash Point | 110 °C | |
| Solubility | Water solubility (log₁₀ S in mol/L): -3.07 (Calculated) | [6] |
| Vapor Pressure | 0.0347 mmHg @ 25 °C |
Table 2: Identification and Registry Numbers
| Identifier | Value | Reference(s) |
| EC Number | 218-358-3 | [1][2][4] |
| Beilstein Registry No. | 471610 | [1][2] |
| PubChem CID | 16480 | [4] |
| MDL Number | MFCD00004810 | [1][2] |
| InChI Key | MZZVFXMTZTVUFO-UHFFFAOYSA-N | [2] |
| SMILES | S=C=Nc1ccc(Cl)cc1 | [1] |
Safety and Handling
4-Chlorophenyl isothiocyanate is classified as a hazardous substance. It is toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[1][4] It causes skin irritation and serious eye irritation, and may lead to allergic skin reactions or respiratory sensitization.[1][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Experimental Protocols
Synthesis of 4-Chlorophenyl Isothiocyanate
Two detailed methods for the synthesis of 4-chlorophenyl isothiocyanate are provided in the well-regarded "Organic Syntheses" series.
Method 1: From p-Chloroaniline and Thiophosgene
This procedure involves the reaction of p-chloroaniline with thiophosgene. Thiophosgene is a hazardous reagent and should be handled with extreme caution.
Methodology:
-
In a 5-liter crock equipped with a powerful mechanical stirrer, add 3.5 L of water and 249 g (2.16 moles) of thiophosgene.
-
While stirring vigorously, slowly add 255 g (2 moles) of p-chloroaniline over a period of approximately 30 minutes.
-
Continue stirring for an additional 30 minutes after the addition is complete.
-
Separate the resulting dark brown oil and wash it with 50 mL of 10% hydrochloric acid.
-
Transfer the washed oil to a flask for steam distillation. The flask should be placed in an oil bath heated to 120°C.
-
Pass dry steam through the reaction mixture. The isothiocyanate will co-distill with the water as an oil that solidifies upon cooling. This process takes about four hours.
-
The crude product is purified by crystallization from ethyl alcohol. The resulting white needles have a melting point of 44–45°C. The typical yield is between 72–81%.[1]
Caption: Workflow for the synthesis of 4-chlorophenyl isothiocyanate using thiophosgene.
Method 2: From p-Chloroaniline and Carbon Disulfide (Thiophosgene-Free)
This alternative method avoids the use of highly toxic thiophosgene by first forming an ammonium dithiocarbamate salt.
Methodology:
-
In a 250-mL round-bottomed flask with a stirrer, condenser, and thermometer, place 38.3 g (0.30 mole) of p-chloroaniline, 41 mL (0.6 mole) of concentrated aqueous ammonia, and 21 mL (0.35 mole) of carbon disulfide.
-
Stir the mixture vigorously and heat to 30°C to initiate the reaction, maintaining the temperature at 30–35°C with external cooling. A yellow precipitate of ammonium p-chlorophenyldithiocarbamate will form.
-
Continue stirring for 1 hour, then filter the mixture and wash the residue with an ammonium chloride solution and ethanol.
-
The isolated dithiocarbamate is then converted to the isothiocyanate. Transfer the solid to a beaker with 250 mL of water and heat to 30°C.
-
Add a neutralized solution of chloroacetic acid to the dithiocarbamate suspension.
-
After further stirring, add a solution of zinc chloride while maintaining the pH at 7 with sodium hydroxide.
-
The resulting creamy suspension is then purified by slurrying with petroleum ether. Evaporation of the solvent yields the final product.[2]
Purification and Analysis
-
Purification: The primary method for purifying crude 4-chlorophenyl isothiocyanate is recrystallization from ethanol.[1] Steam distillation is also an effective technique for initial isolation from the reaction mixture.[1]
-
Analysis: The identity and purity of 4-chlorophenyl isothiocyanate can be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of isothiocyanates.[7][8] Spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure.[3]
Biological Activity and Applications in Drug Development
4-Chlorophenyl isothiocyanate serves as a key precursor in the synthesis of more complex molecules with potential therapeutic applications. It has been utilized as a starting material for creating novel thiosemicarbazides and N-alkylated 2-arylaminobenzimidazoles. Compounds derived from it have shown promise in preclinical studies, including exhibiting anti-HIV activity and efficacy against various parasites.
While specific signaling pathway studies on 4-chlorophenyl isothiocyanate are limited, the broader class of isothiocyanates (ITCs) has been extensively studied. The biological effects of ITCs are largely attributed to the electrophilic nature of the -N=C=S group, which readily reacts with nucleophilic groups in cellular proteins, particularly the thiol groups of cysteine residues. This reactivity allows ITCs to modulate multiple signaling pathways critical to cellular homeostasis, inflammation, and carcinogenesis.
Key pathways modulated by isothiocyanates include:
-
Keap1-Nrf2-ARE Pathway: ITCs are potent activators of the Nrf2 transcription factor. By reacting with cysteine sensors in the Keap1 protein, ITCs disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), upregulating the expression of a suite of cytoprotective and antioxidant enzymes (e.g., GSTs, NQO1). This is a primary mechanism for the anti-inflammatory and chemopreventive effects of ITCs.
-
NF-κB Signaling Pathway: Many isothiocyanates can inhibit the pro-inflammatory NF-κB pathway. This can occur through various mechanisms, including the inhibition of IκB kinase (IKK), which prevents the degradation of the IκBα inhibitor and subsequent nuclear translocation of NF-κB. This leads to a downregulation of inflammatory cytokines and other pro-inflammatory mediators.
-
Apoptosis Induction: In cancer cells, ITCs can induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways. This involves the modulation of Bcl-2 family proteins, release of cytochrome c from mitochondria, and the activation of caspases.
-
Cell Cycle Arrest: Isothiocyanates can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.
Caption: Key signaling pathways modulated by isothiocyanates, leading to their biological effects.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-Chlorophenyl isothiocyanate | C7H4ClNS | CID 16480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. shop.bio-connect.nl [shop.bio-connect.nl]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. GSRS [precision.fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
